molecular formula C19H15N3O3 B2815552 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-31-8

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No. B2815552
CAS RN: 478042-31-8
M. Wt: 333.347
InChI Key: DLLBJZZYUKMQES-UHFFFAOYSA-N
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Description

The compound “2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one” is a nitrogen-containing heterocyclic organic compound . It has a molecular weight of 333.35 and its IUPAC name is 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one .


Synthesis Analysis

A transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines has been developed from 2-nitrobenzyl alcohol and benzylamine . Mechanistic investigations disclosed the involvement of a key intramolecular redox reaction, followed by condensation, azo isomerization to hydrazone, cyclization, and aromatization to form the desired products .


Molecular Structure Analysis

The molecule contains a total of 43 bonds. There are 28 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 5 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 nitro group (aromatic), and 1 hydrazone .


Chemical Reactions Analysis

The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium. Reaction via hydrated nitroso compounds formed by proton transfer prevails in aprotic solvents and in aqueous acid and base .


Physical And Chemical Properties Analysis

The compound is a solid in physical form . More detailed physical and chemical properties are not available in the current search results.

Scientific Research Applications

Rhodium-Catalyzed Synthesis of Polycyclic Heteroaromatic Compounds

The construction of a novel class of indazolo[2,1-a]cinnolin-7-ium and diazabenzofluoranthenium salts was achieved using Rh(III)-catalyzed C–H activation/annulation reactions . This process involved the reaction of 2-phenyl-2H-indazole with internal alkynes, resulting in structurally important polycyclic heteroaromatic compounds (PHAs) . These PHAs exhibit potential fluorescence properties and have implications in various fields, including materials science and drug discovery.

Mitochondrial Staining Applications for Cancer Cell Line Investigation

Among the synthesized cinnolinium/fluoranthenium salts, compound 5i was specifically targeted for mitochondrial staining . Researchers used it to investigate cancer cell lines. The fluorescence properties of these salts make them valuable tools for organelle-specific staining, aiding in cellular imaging and cancer research .

In Situ Activation of Benzyl Alcohols

The compound’s benzyl moiety can be activated in situ using reagents like XtalFluor-E . This activation leads to the formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation . Such transformations have applications in synthetic chemistry and the development of new organic reactions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-18-11-15-9-8-14-5-1-2-7-17(14)19(15)20-21(18)12-13-4-3-6-16(10-13)22(24)25/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLBJZZYUKMQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320017
Record name 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

CAS RN

478042-31-8
Record name 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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